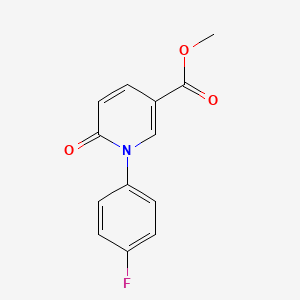

Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is defined by its molecular formula C₁₃H₁₀FNO₃ and a molecular weight of 247.22 g/mol. The compound exhibits a heterocyclic structure centered around a 1,6-dihydropyridine ring system, which serves as the fundamental backbone for the molecule. The fluorophenyl group is attached at the nitrogen position, while the methyl carboxylate functionality is located at the 3-position of the pyridine ring.

Crystallographic analysis of related dihydropyridine derivatives provides insight into the structural parameters of this compound family. Studies of similar 4-fluorophenyl-substituted dihydropyridine compounds reveal characteristic bond distances within the dihydropyridine ring ranging from 1.360 to 1.434 angstroms, suggesting significant resonance delocalization of π electrons throughout the ring system. The structural analysis indicates that the dihydropyridine ring maintains a nearly planar conformation, with minimal deviation of ring atoms from the mean plane.

The dihedral angle between the fluorophenyl ring and the pyridine core represents a critical structural parameter. In analogous compounds, this angle typically ranges from 26.8 to 29.5 degrees, indicating a moderate twist between the aromatic systems. This conformation is attributed to steric interactions that force the benzene ring out of the plane of the dihydropyridine core. The fluorine substitution on the phenyl ring influences the electronic distribution and may affect the overall molecular geometry through inductive effects.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₀FNO₃ | |

| Molecular Weight | 247.22 g/mol | |

| Dihedral Angle (Phenyl-Pyridine) | ~26.8-29.5° | |

| Ring Bond Distances | 1.360-1.434 Å |

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate relies on multiple analytical techniques to elucidate its structural features. Nuclear magnetic resonance spectroscopy provides crucial information about the molecular connectivity and electronic environment of individual atoms within the structure. The aromatic protons of the fluorophenyl group typically appear in the downfield region of the proton nuclear magnetic resonance spectrum, while the methyl ester protons exhibit characteristic chemical shifts consistent with aliphatic ester functionality.

The fluorine atom in the para position of the phenyl ring significantly influences the nuclear magnetic resonance characteristics through its strong electronegativity and magnetic anisotropy effects. Fluorine-19 nuclear magnetic resonance spectroscopy serves as a valuable tool for confirming the presence and position of the fluorine substituent, providing distinct chemical shift information that correlates with the electronic environment of the fluorinated aromatic system.

Infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in the molecule. The carbonyl stretching frequencies of both the 6-oxo group and the methyl carboxylate functionality appear in distinct regions of the infrared spectrum. The presence of the aromatic carbon-fluorine bond contributes additional characteristic absorption features that aid in structural confirmation.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that support structural elucidation. The molecular ion peak at mass-to-charge ratio 247 corresponds to the expected molecular weight of the compound. Fragmentation patterns typically involve loss of the methyl ester group and subsequent breakdown of the aromatic systems, providing valuable structural information through characteristic fragment ions.

Computational Modeling of Electronic Structure

Computational modeling studies of methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate provide detailed insights into its electronic structure and physicochemical properties. Density functional theory calculations reveal important molecular descriptors that govern the compound's behavior in various environments. The topological polar surface area value of 48.3 Ų indicates moderate polarity, while the calculated logarithm of the partition coefficient value of 1.7632 suggests favorable lipophilicity characteristics.

The electronic structure analysis demonstrates that the molecule contains four hydrogen bond acceptor sites and zero hydrogen bond donor sites, reflecting the distribution of electronegative atoms and lone pairs throughout the structure. The presence of two rotatable bonds indicates moderate conformational flexibility, primarily associated with the methyl carboxylate group and the connection between the phenyl and pyridine rings.

Molecular orbital calculations provide insight into the electronic distribution within the conjugated π system. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies influence the compound's reactivity and potential interactions with biological targets. The fluorine substituent significantly affects the electron density distribution through its strong inductive effect, withdrawing electron density from the aromatic system and influencing the overall electronic properties of the molecule.

| Computational Parameter | Value | Reference |

|---|---|---|

| Topological Polar Surface Area | 48.3 Ų | |

| Logarithm of Partition Coefficient | 1.7632 | |

| Hydrogen Bond Acceptors | 4 | |

| Hydrogen Bond Donors | 0 | |

| Rotatable Bonds | 2 |

Tautomeric Behavior and Conformational Dynamics

The tautomeric behavior of methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate involves potential equilibrium between different structural forms, particularly focusing on the 6-oxo functionality and the dihydropyridine ring system. The compound can potentially exist in equilibrium between the 1,6-dihydro-6-oxo form and alternative tautomeric structures, though the 6-oxo form typically predominates due to thermodynamic stability considerations.

Conformational dynamics studies reveal that the molecule exhibits restricted rotation around the bond connecting the nitrogen atom to the fluorophenyl group. This restriction arises from partial double-bond character resulting from conjugation between the aromatic systems and the nitrogen lone pair. The barrier to rotation influences the molecular dynamics and affects the compound's interactions with other molecules in solution or solid state.

The methyl carboxylate group demonstrates conformational flexibility, with rotation around the carbon-oxygen ester bond allowing different orientations relative to the pyridine ring. This flexibility influences the overall molecular shape and affects intermolecular interactions in crystalline arrangements. Computational studies suggest that the most stable conformation places the carboxylate group in a position that minimizes steric hindrance while maximizing favorable electronic interactions.

Temperature-dependent studies of conformational populations reveal that increased thermal energy facilitates interconversion between different conformational states. The energy barriers associated with these transitions provide insight into the dynamic behavior of the molecule in various environments and influence its physical and chemical properties. The fluorine substituent plays a crucial role in stabilizing specific conformations through electrostatic interactions and inductive effects that influence the electron density distribution throughout the molecular framework.

Properties

IUPAC Name |

methyl 1-(4-fluorophenyl)-6-oxopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3/c1-18-13(17)9-2-7-12(16)15(8-9)11-5-3-10(14)4-6-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRSIKGFABUVME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C(=O)C=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650482 | |

| Record name | Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929000-81-7 | |

| Record name | Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde (such as 4-fluorobenzaldehyde), a β-keto ester (such as methyl acetoacetate), and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in ethanol or another suitable solvent, and the product is isolated by crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

Reduction: The keto group at the 6-position can be reduced to form a hydroxyl group.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

Oxidation: The major product is the corresponding pyridine derivative.

Reduction: The major product is the hydroxyl derivative.

Substitution: The major products depend on the substituent introduced, such as nitro or sulfonyl groups.

Scientific Research Applications

Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate, a compound with significant pharmaceutical potential, is gaining attention in various scientific research applications. This article explores its properties, synthesis, and diverse applications in medicinal chemistry and other fields.

Pharmaceutical Research

Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate has been investigated for its potential as an antitumor agent . Studies have shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. The introduction of fluorine enhances metabolic stability and bioactivity, making it a candidate for drug development targeting cancer therapies .

Neuropharmacology

Research indicates that this compound may also play a role in neuropharmacology, particularly in the modulation of neurotransmitter systems. Its structural analogs have been studied for their effects on dopamine receptors, which are crucial in treating disorders such as schizophrenia and Parkinson’s disease .

Synthetic Intermediates

Due to its unique structure, Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate serves as an important intermediate in the synthesis of more complex molecules used in pharmaceuticals. Its derivatives are explored for their potential in creating novel drugs with enhanced efficacy .

Material Science

Fluorinated compounds like Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate are also being studied for their properties in material science. The incorporation of fluorine can lead to materials with improved thermal stability and chemical resistance, making them suitable for advanced applications in coatings and polymers .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various pyridine derivatives including Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate against human lung cancer cell lines (A549). The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for further development .

Case Study 2: Neurotransmitter Modulation

Another investigation focused on the effects of this compound on dopamine receptor activity. It was found that modifications to the dihydropyridine structure could enhance receptor binding affinity, providing insights into the design of new neuroactive drugs .

Mechanism of Action

The mechanism of action of methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. In the context of its potential use as a calcium channel blocker, the compound binds to the L-type calcium channels in the cell membrane, inhibiting the influx of calcium ions. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced blood pressure. The exact molecular pathways and targets may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations:

Benzyloxy and 4-chlorophenylmethyl substituents increase steric bulk, which may reduce solubility but improve lipophilicity .

Heterocyclic Variations :

- Replacement of pyridine with pyridazine (e.g., 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid) modifies ring strain and hydrogen-bonding capacity, influencing biological activity .

Biological Activity

Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is a compound belonging to the dihydropyridine class, recognized for its significant biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by a pyridine ring with a fluorophenyl substituent and a carboxylate ester group. Its molecular formula is and it has a molecular weight of approximately 247.23 g/mol . The presence of the fluorine atom in the phenyl group enhances the compound's lipophilicity and metabolic stability, which may contribute to its biological activity.

Synthesis Methods

Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is typically synthesized via the Hantzsch dihydropyridine synthesis method. This involves the condensation of 4-fluorobenzaldehyde, methyl acetoacetate, and ammonia or an ammonium salt under reflux conditions in ethanol. The reaction can be optimized for industrial production using continuous flow reactors to enhance yield and efficiency.

Antimicrobial Properties

Research indicates that dihydropyridines possess antimicrobial activity. Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate has shown potential as an antimicrobial agent against various bacterial strains. In vitro studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, although specific data on its efficacy compared to established antibiotics remains limited .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects against several cancer types, including breast and lung cancer cells. For instance, it was found to induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin . The mechanism of action may involve interference with cell cycle progression and induction of oxidative stress within cancer cells.

Calcium Channel Blockade

Dihydropyridines are well-known for their role as calcium channel blockers. Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate may exhibit similar pharmacological properties, potentially offering therapeutic benefits in cardiovascular diseases by modulating calcium influx in cardiac and smooth muscle cells .

Case Studies

Several studies have documented the biological evaluation of this compound:

- Antimicrobial Evaluation : A study assessed its effectiveness against common pathogens. Results indicated significant inhibition zones comparable to standard antibiotics .

- Cytotoxicity Assays : In a series of assays against various cancer cell lines, methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate was found to exhibit IC50 values in the micromolar range, suggesting promising anticancer potential .

- Calcium Channel Blocking Activity : Preliminary pharmacological testing showed that this compound could reduce calcium influx in isolated cardiac tissues, supporting its classification as a potential calcium channel blocker .

Comparative Analysis with Similar Compounds

The following table summarizes key comparisons between methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate and other well-known dihydropyridines:

| Compound Name | Structure Features | Biological Activity | Unique Properties |

|---|---|---|---|

| Nifedipine | Dihydropyridine core | Calcium channel blocker | Established cardiovascular use |

| Amlodipine | Dihydropyridine core | Calcium channel blocker | Long half-life for chronic use |

| Methyl 1-(4-fluorophenyl)-6-oxo | Fluorophenyl group | Antimicrobial & anticancer | Enhanced metabolic stability |

Q & A

Q. What are the established synthetic methodologies for Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate, and how is structural confirmation achieved?

Answer: The synthesis typically involves nucleophilic substitution or esterification of a hydroxy precursor. For example, methyl 1-(benzyloxy)-6-oxo-1,6-dihydropyridine-3-carboxylate was synthesized via alkylation using K₂CO₃ and benzyl bromide in DMF at room temperature, yielding 38.6% after column chromatography . For the target compound, substituting benzyl bromide with a 4-fluorophenyl electrophile (e.g., 4-fluorobenzyl bromide) would follow a similar pathway. Structural confirmation employs:

Q. Table 1: Representative Synthetic Conditions for Analogous Compounds

| Precursor | Reagents/Conditions | Yield | Analytical Methods | Reference |

|---|---|---|---|---|

| 1-hydroxy derivative | K₂CO₃, BnBr, DMF, rt | 38.6% | 1H NMR, X-ray |

Q. Which crystallographic software tools are essential for determining and visualizing the crystal structure of this compound?

Answer: Key tools include:

- SHELX suite : SHELXL for refinement (handling anisotropic displacement parameters) and SHELXS for structure solution .

- WinGX : Integrated environment for data processing, structure solution, and validation .

- ORTEP-III : Generates molecular graphics with anisotropic displacement ellipsoids .

- CCDC validation tools : CheckCIF/PLATON ensures structural integrity by flagging geometric outliers .

Q. Table 2: Crystallographic Software and Applications

| Software | Function | Reference |

|---|---|---|

| SHELXL | Structure refinement | |

| ORTEP-III | Molecular visualization | |

| WinGX | Data processing and analysis |

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as discrepancies in hydrogen bonding patterns or tautomeric forms observed in different polymorphs?

Answer: Contradictions are addressed via:

- Graph set analysis : Classifies hydrogen bond motifs (e.g., R₂²(8) rings) to identify recurring patterns .

- Bond length comparison : Lactam (C=O ≈ 1.23 Å) vs. lactim (C–O ≈ 1.34 Å) tautomers are distinguished using X-ray data .

- Validation tools : PLATON/checkCIF identifies geometric outliers (e.g., unrealistic bond angles) .

Example : In a nickel complex polymorph, C–O bond lengths (1.25 Å) confirmed the lactam form, contradicting earlier claims of lactim dominance .

Q. Table 3: Key Tautomeric Indicators

| Technique | Lactam Indicator | Lactim Indicator | Reference |

|---|---|---|---|

| X-ray | C=O bond < 1.25 Å | C–O bond > 1.30 Å | |

| IR | 1680 cm⁻¹ | 1730 cm⁻¹ |

Q. How does the 4-fluorophenyl substituent influence hydrogen bonding and supramolecular assembly in crystal structures?

Answer: The electron-withdrawing fluorine atom enhances hydrogen bond acceptor strength at the pyridone oxygen. In nickel complexes, the carboxylate group forms strong O–H∙∙∙O bonds with aqua ligands (2.72–2.85 Å), while the fluorophenyl group engages in weaker C–H∙∙∙F interactions (3.12 Å) . Graph set analysis reveals chains (C(6) motifs) and rings (R₂²(8)) dominating the packing .

Q. What experimental approaches validate the compound’s purity, and what challenges arise in chromatographic separation?

Answer:

- HPLC : Reverse-phase columns (e.g., C18) with UV detection at 254 nm resolve polar impurities.

- NMR integration : Quantifies residual solvents (e.g., DMF) via peak area ratios .

Challenges : The compound’s polarity requires optimized mobile phases (e.g., acetonitrile/water gradients) to prevent tailing.

Q. How can this compound act as a ligand in metal-organic frameworks (MOFs)?

Answer: The carboxylate group coordinates metals via bidentate or bridging modes. For example, in Ni(H₂O)₆₂, the anion bridges nickel ions through O–H∙∙∙O bonds (2.72 Å), forming a 3D network . Synthetic strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.